molecular formula C12H10N2O4 B1299063 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid CAS No. 462068-49-1

4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B1299063
CAS No.: 462068-49-1
M. Wt: 246.22 g/mol
InChI Key: UPOPAKLYGGNQTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid typically involves the following steps:

    Formation of the Furan-2-carbonyl Chloride: This step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride.

    Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form this compound.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of thionyl chloride and then allowing the mixture to warm to room temperature during the amidation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 4-Amino-2-[(furan-2-methanol)-amino]-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with proteins, affecting their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-[(thiophene-2-carbonyl)-amino]-benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.

    4-Amino-2-[(pyrrole-2-carbonyl)-amino]-benzoic acid: Similar structure but with a pyrrole ring instead of a furan ring.

    4-Amino-2-[(benzoyl)-amino]-benzoic acid: Similar structure but with a benzoyl group instead of a furan ring.

Uniqueness

The presence of the furan ring in 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid imparts unique electronic and steric properties, making it distinct from its analogs. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

4-amino-2-(furan-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c13-7-3-4-8(12(16)17)9(6-7)14-11(15)10-2-1-5-18-10/h1-6H,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOPAKLYGGNQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355427
Record name 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-49-1
Record name 4-Amino-2-[(2-furanylcarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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